N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide
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Overview
Description
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is a complex organic compound that features a furan ring, a pyrazole ring, and a cyclobutanecarboxamide moiety
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
The specific mode of action of This compound Furan-containing compounds are known for their diverse biological activities, which may suggest a variety of interactions with their targets .
Biochemical Pathways
The exact biochemical pathways affected by This compound Furan derivatives have been found to have a significant impact on various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones.
Coupling of the furan and pyrazole rings: This step involves the formation of a carbon-carbon bond between the furan and pyrazole rings, often using palladium-catalyzed cross-coupling reactions.
Attachment of the cyclobutanecarboxamide moiety: This final step involves the formation of an amide bond between the pyrazole derivative and cyclobutanecarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted furan and pyrazole derivatives.
Scientific Research Applications
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide
- N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclohexanecarboxamide
Uniqueness
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is unique due to its specific combination of furan, pyrazole, and cyclobutanecarboxamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-15(14-7-4-10-21-14)12(2)19(18-11)9-8-17-16(20)13-5-3-6-13/h4,7,10,13H,3,5-6,8-9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXRTXYJEPNKOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2CCC2)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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